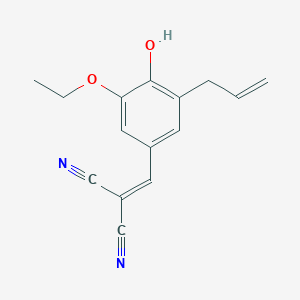
N-(4-methoxyphenyl)-N'-(3-nitrophenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-N'-(3-nitrophenyl)thiourea, also known as MNPT, is a chemical compound that has been extensively studied for its potential therapeutic properties. MNPT is a thiourea derivative that has shown promise in the treatment of various diseases, including cancer, diabetes, and inflammation. In
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-N'-(3-nitrophenyl)thiourea is not fully understood, but it is believed to act on various molecular targets in the body. This compound has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. It has also been shown to regulate glucose metabolism by activating certain signaling pathways in the body.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to cell death. This compound has also been shown to regulate glucose metabolism, making it a potential treatment for diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxyphenyl)-N'-(3-nitrophenyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it accessible for research purposes. Additionally, this compound has shown promise in various therapeutic applications, making it a potentially valuable tool for drug development. However, this compound also has some limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to fully elucidate its therapeutic potential.
Orientations Futures
There are several future directions for research on N-(4-methoxyphenyl)-N'-(3-nitrophenyl)thiourea. One area of interest is the development of this compound as a potential cancer therapy. Further research is needed to fully understand the mechanism of action of this compound in cancer cells and to optimize its therapeutic potential. Additionally, this compound has shown promise in the treatment of diabetes and inflammation, and more research is needed to fully explore these potential therapeutic applications. Finally, the development of new synthetic methods for this compound may lead to more efficient and cost-effective production of the compound.
Méthodes De Synthèse
The synthesis of N-(4-methoxyphenyl)-N'-(3-nitrophenyl)thiourea involves the reaction of 4-methoxyaniline and 3-nitrobenzoyl chloride in the presence of potassium carbonate and dimethylformamide. The reaction yields this compound as a white solid, which can be purified through recrystallization. The synthesis of this compound has been optimized to increase the yield and purity of the compound, making it more accessible for research purposes.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-N'-(3-nitrophenyl)thiourea has been investigated for its potential therapeutic properties in various scientific research studies. One study found that this compound exhibited anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Another study demonstrated that this compound had anti-cancer properties by inducing apoptosis in cancer cells. Additionally, this compound has been shown to have anti-diabetic effects by regulating glucose metabolism.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-(3-nitrophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-20-13-7-5-10(6-8-13)15-14(21)16-11-3-2-4-12(9-11)17(18)19/h2-9H,1H3,(H2,15,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZZUUVBRMTZCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[2-oxo-1-(2-propyn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5862606.png)
![ethyl oxo[2-(1-phenylethylidene)hydrazino]acetate](/img/structure/B5862632.png)
![3-[5-(4-morpholinyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5862643.png)

![N-[2-(methylthio)phenyl]-3-phenylpropanamide](/img/structure/B5862668.png)
![2-methyl-4-[2-oxo-2-(1-piperidinyl)ethyl]-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5862671.png)
![4,4-dimethyl-6-[2-(2-methylphenyl)vinyl]-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5862677.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(4-fluorobenzyl)thiourea](/img/structure/B5862683.png)
![N-cyclohexyl-5-[(ethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5862686.png)



![1,2-dimethyl-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5862703.png)